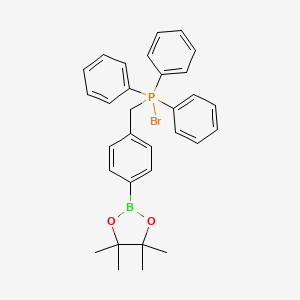

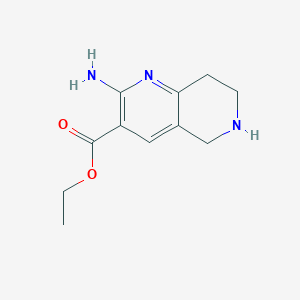

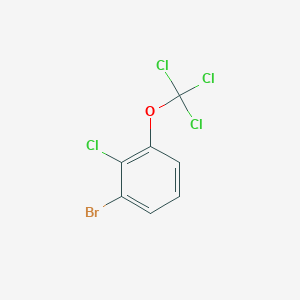

![molecular formula C13H13FN2O3 B1443914 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1467884-48-5](/img/structure/B1443914.png)

5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

The compound “5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound has a molecular weight of 206.17 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. These reactions involve the use of reactants such as 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile and catalysts such as Raney nickel .Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation

This compound can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes . It allows for the creation of complex molecules through a radical approach, which is valuable for synthesizing pharmaceuticals and other organic compounds.

Biological Potential of Indole Derivatives

Given its structural similarity to indole derivatives, this compound may exhibit a range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Research into this compound could uncover new therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic ester analogs are involved in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, for creating diverse chemical entities.

Synthesis of Molecular Switches

Its related boronic acid derivatives are used in the synthesis of 9,10-diarylanthracenes , which function as molecular switches. These switches have potential applications in molecular electronics and photonics.

Muscarinic Acetylcholine Receptor Agonists

Chemical analogs of this compound are reactants in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This is crucial for the development of treatments for neurological disorders.

Kinesin Spindle Protein Inhibitors

Another application involves the synthesis of kinesin spindle protein inhibitors , which are important in cancer therapy as they interfere with the mitotic process in rapidly dividing tumor cells.

GABA α2/3 Agonist Preparation

The compound’s derivatives are also used in the preparation of GABA α2/3 agonists , which have implications in treating anxiety disorders and epilepsy.

Anti-Markovnikov Alkene Hydromethylation

Lastly, the compound can be part of a sequence for anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis that can lead to the development of new synthetic pathways for complex molecules.

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds like “5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .

Mode of Action

The compound might interact with its targets by binding to specific sites on the protein or enzyme, thereby altering its function. This can result in a variety of changes, such as the activation or inhibition of the target, which can influence the biochemical pathways in which the target is involved .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in a metabolic pathway, the compound could potentially alter the metabolism of certain substances in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all affect the compound’s effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)methoxy]-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNXTFZXQFSFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

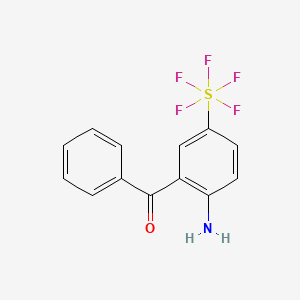

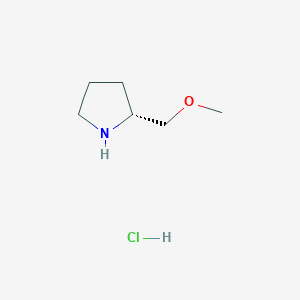

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)